Sulpiride

Vue d'ensemble

Description

Le sulpiride est un dérivé benzamide substitué et un antagoniste sélectif des récepteurs de la dopamine D2. Il est principalement utilisé dans le traitement de la psychose associée à la schizophrénie et aux troubles dépressifs majeurs. Le this compound est connu pour son efficacité dans le traitement des symptômes négatifs de la schizophrénie, tels que le retrait social et l'apathie, plutôt que des symptômes positifs comme les hallucinations et les délires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

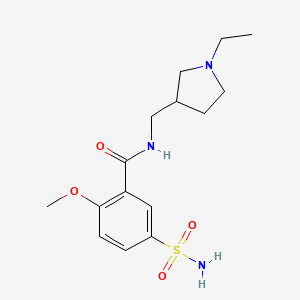

La synthèse du sulpiride implique généralement la réaction de condensation du 2-méthoxy-5-aminosulfonyl méthyl benzoate avec le N-éthyl-2-aminométhyl tétrahydropyrrole. Cette réaction produit un produit brut de this compound, qui est ensuite raffiné pour obtenir un produit de this compound de haute pureté .

Méthodes de production industrielle

Dans les milieux industriels, la préparation du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique la même réaction de condensation, suivie d'étapes de purification pour garantir que le produit final répond aux normes de qualité requises. La méthode industrielle est conçue pour être rentable, avec une faible consommation d'énergie et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions

Le sulpiride subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés amines correspondants.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés amines.

Substitution : Divers benzamides substitués.

Applications de recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les dérivés benzamides et leurs propriétés chimiques.

Biologie : Employé dans la recherche sur le fonctionnement des récepteurs de la dopamine et les voies de signalisation.

Industrie : Used in the development of new pharmaceutical formulations to improve its bioavailability and therapeutic efficacy.

Mécanisme d'action

Le this compound exerce ses effets principalement en antagonisant les récepteurs de la dopamine D2 et D3. En bloquant ces récepteurs, le this compound réduit l'activité de la dopamine, un neurotransmetteur impliqué dans la régulation de l'humeur et les symptômes psychotiques. Cette action aide à atténuer les symptômes de la schizophrénie et de la dépression . Des études in silico suggèrent que le this compound interagit avec des résidus d'acides aminés spécifiques, tels que Asp-119 et Phe-417, dans les récepteurs de la dopamine .

Applications De Recherche Scientifique

Sulpiride is an atypical antipsychotic medication of the benzamide class used to treat psychosis associated with schizophrenia and major depressive disorder . It is chemically and clinically similar to amisulpride, and levothis compound, its purified levo-isomer, is sold in some countries for similar purposes . this compound is commonly used in Asia, Central America, Europe, South Africa, and South America but is not approved in the United States, Canada, or Australia .

Schizophrenia

This compound's primary medical application is managing schizophrenia symptoms as a monotherapy or adjunctive therapy for treatment-resistant cases . As a D2-like dopamine receptor (D2R) antagonist, this compound is an important antipsychotic drug in treating schizophrenia . Research suggests that D2R antagonist antipsychotic medications, like this compound, may exert their effects by reducing hyperactivity in specific brain regions of individuals with schizophrenia .

Depression and Anxiety

This compound has also been used to treat dysthymia, and low-quality evidence suggests it may accelerate antidepressant response in patients with major depressive disorder . In Japan, this compound is approved for treating both schizophrenia and major depressive disorder (at low doses) . There is also evidence of its effectiveness in treating panic disorder . Studies using low doses of this compound in treating refractory panic disorder have reported positive results in small open-label studies .

Other uses

In some countries, this compound is indicated for treating vertigo . It is also used for peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .

Schizophrenia Models

This compound is used in scientific research to study schizophrenia. Microinjection of this compound into the ventral pallidum (VP) of the brain can normalize hyperactivity in rat models of schizophrenia . Studies have shown that this compound reduces positive symptom-like habituation disturbances in these models, suggesting that VP D2 receptors play a crucial role in the formation of these disturbances .

Spatial Learning and Motivation

The effects of this compound on spatial learning and motivation have also been explored. Research has investigated how this compound influences motivational and learning processes by modifying the behavior of animals . Studies use paradigms like the Morris water maze and conditioned place preference tests to examine these effects .

Drug-Induced Parkinsonism

This compound has been recognized as a potential cause of drug-induced parkinsonism (DIP) . Studies have analyzed this compound-induced parkinsonism (SIP) in patients with peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .

Extrapyramidal Symptoms and Hyperprolactinemia

This compound is associated with an increased risk of extrapyramidal symptoms (EPS) and hyperprolactinemia . A study found that the potential risk of these side effects could be as high as that induced by haloperidol .

Other Adverse Reactions

Research has also noted an increase in the use of stomatological corticosteroids, emollient laxatives, dermatological preparations of corticosteroids, quinolone antibacterials, and topical products for joint and muscular pain following the initiation of this compound treatment .

This compound-Induced Parkinsonism in PUD and GERD Patients

Mécanisme D'action

Sulpiride exerts its effects primarily by antagonizing dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This action helps alleviate the symptoms of schizophrenia and depression . In silico studies suggest that this compound interacts with specific amino acid residues, such as Asp-119 and Phe-417, in the dopamine receptors .

Comparaison Avec Des Composés Similaires

Le sulpiride est chimiquement et cliniquement similaire à d'autres benzamides substitués, tels que l'amisulpride et le sultopride. Ces composés partagent un degré élevé de sélectivité pour les récepteurs de la dopamine D2 et D3, mais diffèrent par leurs affinités et leurs profils pharmacocinétiques . Par exemple :

Amisulpride : A une plus grande affinité pour les récepteurs D2 et est utilisé pour traiter les symptômes positifs et négatifs de la schizophrénie.

Sultopride : Similaire au this compound, mais avec un profil pharmacocinétique différent et une affinité légèrement inférieure pour les récepteurs D2.

Liste des composés similaires

- Amisulpride

- Sultopride

- Remoxipride

- Raclopride

- Moclobemide

Le profil unique du this compound réside dans son antagonisme sélectif des récepteurs de la dopamine D2 et D3, ce qui le rend particulièrement efficace pour le traitement des symptômes négatifs de la schizophrénie .

Activité Biologique

Sulpiride is an atypical antipsychotic primarily used in the treatment of schizophrenia, with a unique pharmacological profile that distinguishes it from other antipsychotics. This article explores the biological activity of this compound, including its mechanism of action, therapeutic efficacy, potential side effects, and relevant case studies.

This compound functions as a selective antagonist of the D2 dopamine receptors. It exhibits a high affinity for D2 and D3 receptors, which are crucial for modulating dopaminergic activity in the brain. The drug's effectiveness is linked to its ability to occupy approximately 65-80% of D2 receptors to achieve optimal therapeutic outcomes while minimizing adverse effects . Additionally, this compound interacts with carbonic anhydrase enzymes, further influencing its pharmacological effects .

Pharmacokinetics

- Absorption : this compound has an oral bioavailability of approximately 27% and reaches peak plasma concentrations (C_max) between 232-403 ng/mL after a dose of 100-108 mg .

- Volume of Distribution : The average volume of distribution is reported as 2.72 ± 0.66 L/kg .

- Protein Binding : this compound binds to plasma proteins, which influences its distribution and efficacy.

Efficacy in Schizophrenia Treatment

Numerous studies have demonstrated the effectiveness of this compound in treating schizophrenia compared to other antipsychotics:

- Comparative Effectiveness : A study involving 1,324 patients found that this compound had a significantly lower risk of non-persistence in treatment compared to risperidone, haloperidol, and olanzapine .

- Adverse Reactions : Despite its effectiveness, this compound is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. A study indicated an adjusted odds ratio for EPS at 1.73 and hyperprolactinemia at 12.04 when compared to other antipsychotics .

Side Effects and Risks

This compound is linked to several side effects that may impact its clinical use:

- Extrapyramidal Symptoms (EPS) : The incidence of EPS in patients treated with this compound can be significant, necessitating careful monitoring .

- Hyperprolactinemia : Elevated prolactin levels can lead to various complications, including sexual dysfunction and menstrual irregularities .

- Parkinsonism Risk : A study indicated that patients on this compound had a higher incidence rate of parkinsonism compared to controls, particularly among older adults and those with comorbid conditions .

Case Study: Chronic Depression

A small-scale study involving ten patients with chronic depression suggested that this compound could be beneficial in alleviating symptoms of major depression or dysthymia. Seven out of ten patients showed positive responses; however, the variability in individual responses highlighted the need for further controlled trials .

Research Findings on Dosage

Research indicates that low doses (50-150 mg) may exert antidepressant effects by acting on presynaptic autoreceptors, suggesting a broader therapeutic potential beyond schizophrenia . Conversely, higher doses may lead to increased side effects such as EPS.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | D2 dopamine receptor antagonist |

| Bioavailability | Approximately 27% |

| C_max | 232-403 ng/mL after a dose of 100-108 mg |

| Volume of Distribution | 2.72 ± 0.66 L/kg |

| Efficacy in Schizophrenia | Lower risk of treatment non-persistence compared to other antipsychotics |

| Common Side Effects | EPS, hyperprolactinemia, parkinsonism |

Propriétés

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042574 | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |

| Record name | SID11532906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15676-16-1 | |

| Record name | (±)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulpiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.